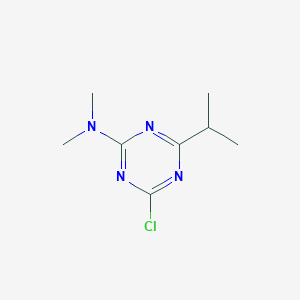

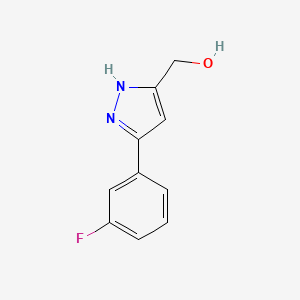

(3-(3-fluorophényl)-1H-pyrazol-5-yl)méthanol

Vue d'ensemble

Description

The compound is a derivative of 3-fluorobenzyl alcohol . 3-Fluorobenzyl alcohol is a colorless liquid with a molecular weight of 126.13 g/mol . It’s also known as 3-fluorophenyl methanol .

Synthesis Analysis

While specific synthesis methods for “(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol” were not found, similar compounds such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide have been synthesized through the amidation reaction .Molecular Structure Analysis

The molecular structure of a similar compound, (3-Fluorophenyl) methanol, 3-methylbutyl ether, includes a total of 31 bonds. There are 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aliphatic) .Physical and Chemical Properties Analysis

3-Fluorobenzyl alcohol, a similar compound, is a colorless liquid with a density of 1.1600g/mL. It has a boiling point of 104°C to 105°C (22.0mmHg) and a flash point of 90°C .Applications De Recherche Scientifique

Analyse complète des applications du (3-(3-fluorophényl)-1H-pyrazol-5-yl)méthanol :

Activité antimicrobienne

Les dérivés du pyrazole ont été étudiés pour leurs propriétés antimicrobiennes potentielles. Bien que des données spécifiques sur le this compound ne soient pas facilement disponibles, il est plausible que ce composé puisse être exploré pour des utilisations similaires en raison de sa similitude structurelle avec d'autres pyrazoles .

Propriétés anti-inflammatoires

De nombreux composés pyrazoliques présentent des effets anti-inflammatoires, ce qui en fait des candidats pour le traitement des maladies inflammatoires. La recherche pourrait examiner si le this compound partage ces propriétés .

Traitement du cancer

Les dérivés du pyrazole sont souvent étudiés pour leurs activités antinéoplasiques. Ce composé peut également avoir un potentiel dans ce domaine, éventuellement comme agent chimiothérapeutique ou comme molécule pour une thérapie ciblée .

Troubles neurologiques

Étant donné que certains pyrazoles sont utilisés dans le traitement des troubles neurologiques, il existe un potentiel pour que le this compound soit appliqué en neuropharmacologie .

Activité antidiabétique

Les dérivés du pyrazole ont montré des promesses dans les activités antihyperglycémiques et hypoglycémiques, suggérant une application possible pour ce composé dans la gestion du diabète .

Effets antidépresseurs

Le cadre structurel des pyrazoles permet la création de composés ayant des activités antidépressives. Cela suggère une autre voie de recherche pour le this compound .

Applications analgésiques

Les pyrazoles peuvent également fonctionner comme des analgésiques, procurant un soulagement de la douleur. La recherche sur le this compound pourrait explorer son efficacité en tant qu'analgésique .

Maladies respiratoires

Certains dérivés du pyrazole sont utilisés dans le traitement des maladies respiratoires, ce qui peut s'étendre aux applications de recherche du this compound .

Safety and Hazards

Propriétés

IUPAC Name |

[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRVJOBYYLGPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

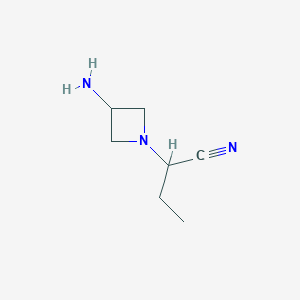

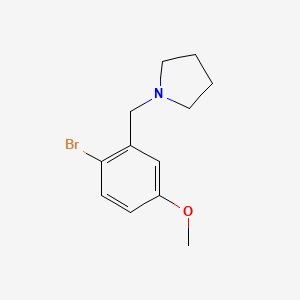

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)

![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)

![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)

![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)

![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)